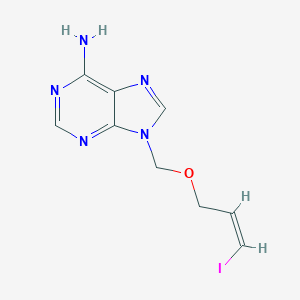

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, also known as IA-ACP, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in the metabolism of adenosine, a key signaling molecule in the nervous system.

Wirkmechanismus

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine exerts its effects by inhibiting adenosine kinase, an enzyme that is responsible for the metabolism of adenosine. By inhibiting adenosine kinase, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine increases the levels of adenosine, which can then activate adenosine receptors and modulate various signaling pathways. Adenosine is known to have anti-inflammatory, analgesic, and neuroprotective effects, and 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been shown to enhance these effects in various experimental models.

Biochemical and Physiological Effects:

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been shown to have a variety of biochemical and physiological effects. In animal models, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been shown to increase the levels of adenosine in the brain, which can lead to increased sleep, decreased pain, and reduced inflammation. 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has several advantages as a research tool. It is a potent and selective inhibitor of adenosine kinase, and it can be used to modulate adenosine signaling in a variety of experimental models. However, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has some limitations as well. It is a relatively complex compound to synthesize, and it may not be suitable for use in certain experimental systems due to its potential toxicity.

Zukünftige Richtungen

There are several future directions for research on 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine. One area of interest is the role of adenosine signaling in the regulation of immune function. Adenosine has been shown to have immunosuppressive effects, and 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine may be a useful tool for studying these effects in more detail. Another area of interest is the development of more potent and selective adenosine kinase inhibitors. 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a promising compound, but there is still room for improvement in terms of its potency and selectivity. Finally, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine may have potential therapeutic applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Further research is needed to explore these possibilities.

In conclusion, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a potent and selective inhibitor of adenosine kinase that has been extensively studied for its potential applications in scientific research. It has been shown to modulate adenosine signaling and have a variety of biochemical and physiological effects. While it has some limitations, it remains a valuable tool for studying the role of adenosine in various physiological processes. Future research on 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine may lead to new insights into the regulation of adenosine signaling and potential therapeutic applications in the treatment of neurological disorders.

Synthesemethoden

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the protection of the amino group of adenine using a tert-butyloxycarbonyl (Boc) group. The Boc-adenine is then reacted with 3-iodo-2-propen-1-ol to form a protected intermediate. This intermediate is then deprotected and reacted with 6-chloropurine riboside to form the final product, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine.

Wissenschaftliche Forschungsanwendungen

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been widely used in scientific research as a tool to study the role of adenosine signaling in various physiological processes. Adenosine is a key signaling molecule in the nervous system, and its levels are tightly regulated by adenosine kinase. 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, as an adenosine kinase inhibitor, can increase the levels of adenosine and modulate its signaling pathways. This has led to its use in studying the role of adenosine in the regulation of sleep, pain, inflammation, and neuroprotection.

Eigenschaften

IUPAC Name |

9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASBGTDCOLNPIY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine | |

CAS RN |

139758-69-3 |

Source

|

| Record name | 6-Amino-9-(((-3-iodo-2-propenyl)oxy)methyl)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)

![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)

![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)

![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)

![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)

![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)